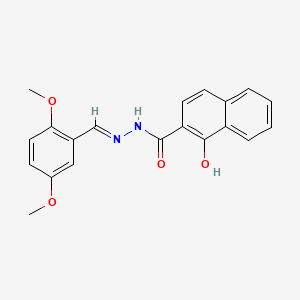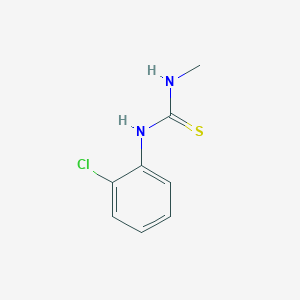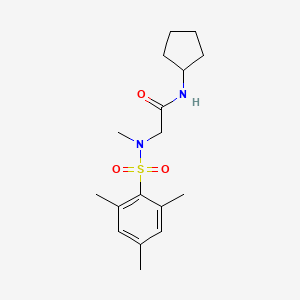
1-(2-methoxybenzyl)-4-(3-methoxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methoxybenzyl)-4-(3-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is also known as MeOPP or 2-MeO-DOPP. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. We will also list future directions for research on this compound.
Wirkmechanismus
The exact mechanism of action of 1-(2-methoxybenzyl)-4-(3-methoxyphenyl)piperazine is not fully understood. However, it is believed to act as a dopamine receptor agonist, particularly at the D2 receptor subtype. This compound has also been shown to modulate the activity of other neurotransmitter systems, such as serotonin and glutamate.
Biochemical and Physiological Effects:
1-(2-methoxybenzyl)-4-(3-methoxyphenyl)piperazine has been shown to produce a range of biochemical and physiological effects in animal models. It has been demonstrated to increase dopamine release in the striatum and prefrontal cortex, which are regions of the brain involved in reward and motivation. This compound has also been shown to enhance the activity of the NMDA receptor, which is involved in learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-methoxybenzyl)-4-(3-methoxyphenyl)piperazine in lab experiments is its high potency and selectivity for dopamine receptors. This compound has also been shown to have a relatively low toxicity profile, making it a promising candidate for further development. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(2-methoxybenzyl)-4-(3-methoxyphenyl)piperazine. One area of interest is the development of more potent and selective analogs of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in various neurological disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to better understand its biochemical and physiological effects.
Synthesemethoden
The synthesis of 1-(2-methoxybenzyl)-4-(3-methoxyphenyl)piperazine involves the condensation of 2-methoxybenzylamine and 3-methoxybenzaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The product is obtained in good yield and can be purified by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
1-(2-methoxybenzyl)-4-(3-methoxyphenyl)piperazine has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. This compound has also been investigated for its potential as a treatment for various neurological disorders, such as Parkinson's disease and schizophrenia.
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-4-[(2-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-22-18-8-5-7-17(14-18)21-12-10-20(11-13-21)15-16-6-3-4-9-19(16)23-2/h3-9,14H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWMIXDULBLQPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-methylbenzamide](/img/structure/B5862248.png)
![N-[(cyclohexylamino)carbonothioyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B5862261.png)
![4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3,5-diol](/img/structure/B5862262.png)
![N-[4-(acetylamino)phenyl]-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5862267.png)
![3-methyl-N-{[(6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5862270.png)



![2-({4-[(2-chlorobenzyl)oxy]benzoyl}amino)benzamide](/img/structure/B5862292.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B5862298.png)



![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-methyl-4-pyrimidinamine](/img/structure/B5862346.png)